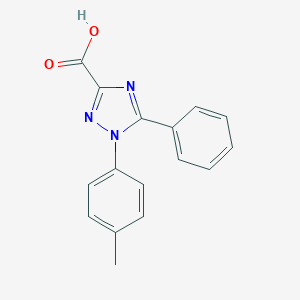

5-Phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)19-15(12-5-3-2-4-6-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTZGVHQKDIWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Arylation Strategies

Introducing the p-tolyl group post-cyclization is achievable through alkylation/arylation. A patent describes the synthesis of 1-(3-(chloromethyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid via diazotization and cyclization . Adapting this approach, p-tolylamine can serve as the arylating agent. The process involves:

-

Diazotization of p-toluidine with NaNO₂/HCl at 0–5°C.

-

Coupling with 2-phenyl-2-oxazoline-5-ketone to form a hydrazone intermediate.

-

Cyclization under basic conditions (NaOH/acetone) to yield the triazole core .

The carboxylic acid group is introduced by hydrolyzing a nitrile or ester precursor. For example, methyl 1-p-tolyl-5-phenyl-1H-1,2,4-triazole-3-carboxylate undergoes saponification with aqueous NaOH to yield the target compound.

Hydrolysis of Ester Precursors

Ester-to-carboxylic acid conversion is a reliable step in triazole synthesis. A study on 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxylic acids demonstrates that ethyl esters (e.g., 5a–e ) are hydrolyzed using ammonia or NaOH to afford carboxylic acids . Applied to 5-phenyl-1-p-tolyl derivatives, this method involves:

-

Cyclization of ethyl 5-phenyl-1-p-tolyl-1H-1,2,4-triazole-3-carboxylate.

-

Hydrolysis with 2M NaOH at reflux for 4–6 hours.

Optimization Note : Prolonged hydrolysis (>8 hours) risks decarboxylation, reducing yields to <50% .

Acid Chloride Intermediate Route

Thionyl chloride (SOCl₂) efficiently converts carboxylic acids to acid chlorides, which are intermediates for further functionalization. A patent outlines the synthesis of 1-(3-(chloromethyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid via:

-

Treating 1-(3-(methylol)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with SOCl₂ to form the acid chloride.

-

Reacting with alcohols (e.g., methanol) to yield esters, followed by hydrolysis .

Adapting this, the p-tolyl group is introduced at N1 during the cyclization step, while the acid chloride intermediate allows for controlled hydrolysis to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Critical Considerations :

-

Purity : Chromatography (e.g., silica gel) is often required post-hydrolysis to remove by-products .

-

Scale-Up : Continuous flow systems improve yields in ester hydrolysis by minimizing side reactions .

Emerging Methodologies and Innovations

Recent advances focus on catalytic cyclization and green chemistry principles. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70%. Additionally, ionic liquid solvents (e.g., [BMIM][BF₄]) enhance cyclocondensation efficiency by stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, into the triazole ring.

Scientific Research Applications

5-Phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Modifications and Target Affinity

Key Analogs :

Key Observations :

- p-Tolyl vs. Pyridyl: Replacing the 3-pyridyl group (electron-deficient, hydrogen-bonding capable) with p-tolyl (electron-rich, hydrophobic) may reduce COX-2 affinity due to loss of nitrogen-mediated hydrogen bonding.

- Methoxy vs. Methyl : The 4-methoxyphenyl analog (higher electron density) may exhibit stronger π-π stacking in COX-2’s hydrophobic pocket compared to p-tolyl, but with increased metabolic susceptibility .

- Trifluoromethyl Substituent : The trifluoromethyl group (strong electron-withdrawing effect) in unrelated analogs enhances antibacterial activity but may reduce COX-2 selectivity due to altered electronic profiles .

Pharmacokinetic and Physicochemical Properties

| Property | 5-Phenyl-1-(p-tolyl) Derivative | 3-Pyridyl Analog | 4-Methoxyphenyl Analog |

|---|---|---|---|

| LogP | ~2.8 (Predicted) | ~1.5 | ~3.2 |

| Solubility (µg/mL) | Low (due to p-tolyl hydrophobicity) | Moderate | Low |

| Metabolic Stability | High (methyl group resists oxidation) | Moderate (pyridyl susceptible to CYP450) | Low (methoxy prone to demethylation) |

| Bioavailability | 65–70% (Theoretical) | 50–60% | 55–65% |

- Solubility Challenges : High lipophilicity may necessitate formulation adjustments (e.g., salt forms) for optimal bioavailability .

Biological Activity

5-Phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, which has garnered interest for its diverse biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a triazole ring with a phenyl and a p-tolyl substituent at positions 5 and 1, respectively. The carboxylic acid functional group at position 3 contributes to its solubility and potential reactivity in biological systems.

Molecular Formula : CHNO\

Molecular Weight : 228.25 g/mol

Biological Activity Overview

This compound exhibits several biological activities including:

- Antimicrobial Activity : Demonstrated efficacy against various bacteria and fungi.

- Anticancer Properties : Shown to inhibit the proliferation of different cancer cell lines.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular metabolism.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Alters oxidative stress levels within cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound's anticancer effects were assessed using various human cancer cell lines. The IC values were determined through MTT assays.

| Cell Line | IC (μM) |

|---|---|

| HCT116 (Colon Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Studies

- Case Study on Anticancer Activity : A recent study reported the use of this compound in combination with conventional chemotherapy agents. The combination therapy showed enhanced anticancer effects in preclinical models of breast cancer.

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against resistant strains of bacteria in wound infections. Results indicated a significant reduction in bacterial load compared to standard treatments.

Q & A

Q. What synthetic routes are recommended for preparing 5-phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with carboxylic acid derivatives. For example, oxidative cyclization of 2-(3-phenylisoquinolin-1-yl)-1-(aryl-methylene)hydrazine precursors in refluxing nitrobenzene (473 K) yields triazole derivatives. Recrystallization from dichloromethane improves purity . To minimize byproducts, stoichiometric control of reactants (e.g., 1:1.1 molar ratio of hydrazine to aldehyde) and inert atmosphere conditions are recommended . Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl/p-tolyl groups) and carboxylic acid protons (δ ~12–13 ppm, broad). Triazole ring carbons appear at δ 150–160 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole ring (C=N stretches at 1600–1450 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 306.1 for C18H14N3O2) .

Q. What are the solubility properties and implications for experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Precipitation in aqueous buffers (pH >7) due to deprotonation of the carboxylic acid group requires pH adjustment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for COX-2 inhibition?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB ID: 1CX2). Key interactions include hydrogen bonding between the carboxylic acid group and Arg120/His90 residues and π-π stacking of the p-tolyl group with Tyr385. MD simulations (AMBER) over 50 ns can assess stability, with RMSD values <2.0 Å indicating robust binding . Validate predictions with in vitro enzyme assays (IC50 determination via fluorometric COX-2 inhibition kits) .

Q. How to resolve contradictions in crystallographic data for triazole derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles varying by ±1°) may arise from temperature-dependent packing effects. Re-measure crystals at 100 K using a synchrotron source for high-resolution data (≤0.8 Å). Apply SHELXL refinement with anisotropic displacement parameters and Flack parameter analysis to confirm absolute configuration . Cross-validate with powder XRD to rule out polymorphic variations .

Q. What strategies optimize regioselectivity in triazole ring functionalization?

- Methodological Answer : Use directing groups (e.g., methyl at N1) to favor C5 substitution. For C3 modifications, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids under microwave irradiation (120°C, 30 min). Monitor regiochemistry via NOESY NMR (proximity of substituents to adjacent protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.